Fulacimstat is a potent, orally active, and selective inhibitor of chymase, an enzyme implicated in various physiological processes, including tissue remodeling and inflammation. [, , , , ] It acts as a research tool to elucidate the role of chymase in these processes and explore its potential as a therapeutic target for diseases like diabetic kidney disease and heart failure. [, ]
Mechanism of Action
Fulacimstat exerts its effects by selectively inhibiting the enzymatic activity of chymase. [, , , , ] Chymase is a protease that cleaves and activates various pro-fibrotic and inflammatory factors, including angiotensin II, transforming growth factor beta (TGF-β), and matrix metalloproteinases. [] By inhibiting chymase, Fulacimstat aims to suppress the generation of these factors, thereby modulating tissue remodeling and inflammatory responses. [, , ]
Applications
Investigating the role of chymase in diabetic kidney disease: Fulacimstat has been studied in clinical trials to assess its potential in treating diabetic kidney disease (DKD). While Fulacimstat was found to be safe and well-tolerated in these trials, it did not significantly reduce albuminuria, a key marker of DKD progression. []
Examining the impact of chymase inhibition on cardiac remodeling after myocardial infarction: Fulacimstat has been investigated in clinical trials for its potential to inhibit adverse cardiac remodeling after a heart attack (myocardial infarction). [, , ] The trials aimed to determine whether Fulacimstat could improve heart function by reducing the detrimental effects of chymase-mediated fibrosis and inflammation. [, ] Although Fulacimstat was safe and well-tolerated in these trials, it did not significantly improve measures of cardiac remodeling. [, ]
Exploring the link between chymase, collagen degradation, and asthma: Research suggests a connection between chymase activity, the breakdown of collagen IV alpha 3 (COL4A3), and the severity of allergic asthma. [] Fulacimstat, through its chymase-inhibiting properties, has been used in animal models of asthma to demonstrate the role of chymase in the degradation of COL4A3. This research suggests that inhibiting chymase could potentially protect against lung damage in asthma. [] Additionally, serum levels of a COL4A3 degradation marker (C4Ma3) were found to predict the effectiveness of anti-IgE therapy in patients with severe allergic asthma, highlighting the potential of targeting chymase for therapeutic intervention in asthma. []
Related Compounds
Angiotensin II
Compound Description: Angiotensin II is a potent vasoconstrictor and a primary product of chymase activity. It plays a crucial role in regulating blood pressure and fluid balance. Angiotensin II contributes to tissue remodeling and is implicated in the pathophysiology of various cardiovascular diseases, including diabetic kidney disease. [, ]
Relevance: Fulacimstat, as a chymase inhibitor, aims to reduce the generation of angiotensin II. By inhibiting chymase, fulacimstat is hypothesized to limit the adverse effects of angiotensin II, such as vasoconstriction and tissue remodeling. This mechanism is the basis for investigating fulacimstat's therapeutic potential in cardiovascular diseases. [, ]
Transforming Growth Factor Beta (TGFβ)
Compound Description: TGFβ is a cytokine family that plays a multifaceted role in cellular growth, differentiation, and extracellular matrix production. While TGFβ contributes to tissue repair, its overactivation leads to fibrosis and pathological remodeling in various organs, including the heart and kidneys. []
Relevance: Chymase is involved in the activation of TGFβ. Fulacimstat, by inhibiting chymase, is thought to modulate TGFβ activity and potentially reduce its pro-fibrotic effects. This mechanism suggests a potential role for fulacimstat in mitigating adverse cardiac remodeling following myocardial infarction. []
Relevance: Chymase can activate certain MMPs, potentially contributing to the excessive breakdown of the extracellular matrix. Fulacimstat, through chymase inhibition, may modulate MMP activity, aiming to limit excessive matrix degradation and promote a more balanced remodeling process. []
Collagen IV (COL4A3)
Compound Description: Collagen IV is a major structural component of basement membranes, providing mechanical support and influencing cell behavior. COL4A3 is a specific isoform of collagen IV. The degradation of COL4A3 is implicated in the pathogenesis of various inflammatory diseases, including asthma. [, ]
Relevance: Research suggests that mast cell chymase activity is linked to the degradation of COL4A3 in the context of allergic asthma. While fulacimstat's primary focus in the provided research is related to cardiovascular diseases, its ability to inhibit chymase makes it relevant to investigating its potential in other chymase-mediated pathologies like asthma. This connection highlights the potential for fulacimstat to impact a broader range of diseases characterized by excessive inflammation and tissue damage. [, ]
Angiotensin-Converting Enzyme (ACE) Inhibitors & Angiotensin II Receptor Blockers (ARBs)
Compound Description: ACE inhibitors and ARBs are classes of drugs commonly used to treat hypertension and heart failure. ACE inhibitors block the conversion of angiotensin I to angiotensin II, while ARBs block the action of angiotensin II by binding to its receptors. [, ]
Relevance: While fulacimstat inhibits chymase, ACE inhibitors, and ARBs target different points in the renin-angiotensin-aldosterone system (RAAS) pathway. This distinction highlights that multiple points of intervention within this critical pathway may influence cardiovascular outcomes. The research investigates whether adding fulacimstat to existing therapies like ACE inhibitors or ARBs provides additional benefits, particularly in managing adverse cardiac remodeling and diabetic kidney disease. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
FPFS-1169, also known as BPAP-cpd; R-(-)-BPAP; R-FPFS-1169, is a proto-oncogene protein c-bcl-2 stimulant potentially for the treatment of Parkinson's disease. FPFS-1169 is one of "catecholaminergic and serotonergic enhancers", which were proposed to improve symptoms through increase in impulse-evoked release of monoamine neurotransmitters for Parkinson's disease.
FPL-62129 is a calcium channel antagonist for the treatment of hypertension and myocardia ischemia. FPL-62129 reduced blood pressure without altering heart rate. FPL 62129 showed marked activity at the sinus node and to a lesser extent at the atrioventricular node. Unlike nifedipine, FPL 62129 demonstrates vasodilator and direct decelerator properties over the same dose range, which accounts for its ability to lower blood pressure without causing reflex tachycardia in this model.